molecular formula C8H17N3O B8664103 3-(2-Aminoethyl)piperidine-1-carboxamide

3-(2-Aminoethyl)piperidine-1-carboxamide

Cat. No.: B8664103
M. Wt: 171.24 g/mol
InChI Key: KCALNMIVFNPSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C8H17N3O and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-aminoethyl)piperidine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c9-4-3-7-2-1-5-11(6-7)8(10)12/h7H,1-6,9H2,(H2,10,12)

InChI Key

KCALNMIVFNPSCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)N)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-tert-Butoxycarbonylaminoethyl)piperidine-1-carboxamide (392.7 mg, 1.45 mmoles) (prepared as described in Preparative Example 242, Step A above) was dissolved in methanol (7.5 mL) and 10% conc. sulfuric acid in 1,4-dioxane (19.5 mL) was added. The mixture was stirred at 25° C. for 1.25 h. The mixture was diluted with methanol and BioRad AG1-X8 resin (OH− form) was added until the pH was basic. The resin was filtered off, washed with methanol, evaporated to dryness and chromatographed on a silica gel column (30×2.5 cm) using 15% (10% conc, ammonium hydroxide in methanol)-dichloromethane as the eluant to give 3-(2-aminoethyl)piperidine-1-carboxamide (233 mg, 94%): FABMS: m/z 172.1 (MH+); HRFABMS: m/z 172.1444(MH+). Calcd for C8H18N3O requires: m/z 172.1450; δH (CDCl3+3% CD3OD) 1.14 (1H, m, CH2), 1.40 (2H, m, CH2), 1.49 (1H, m, CH), 1.58 (1H, m, CH2), 1.69 (1H, m, CH2), 1.85 (1H, m, CH2), 2.55 (1H, m, CH2), 2.67 (5H, m, CH2/NH2), 2.76 (1H, bm, CH2), 2.84 (1H, m, CH2) and 3.82 ppm (2H, m, CONH2); δC (CDCl3+3% CD3OD) CH2: 24.8, 30.9, 36.6, 38.9, 44.9, 50.0; CH: 33.4.
Name
3-(2-tert-Butoxycarbonylaminoethyl)piperidine-1-carboxamide
Quantity
392.7 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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